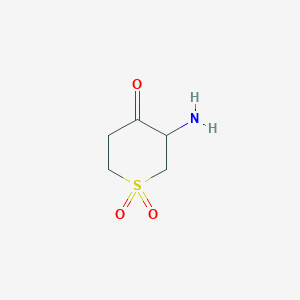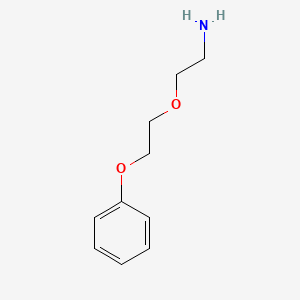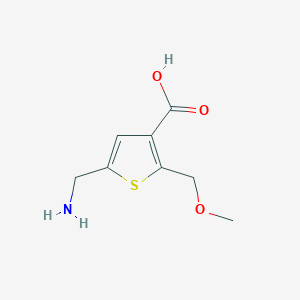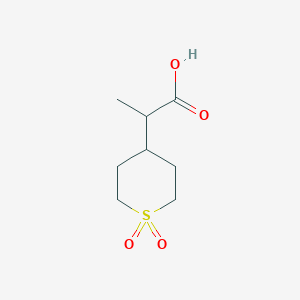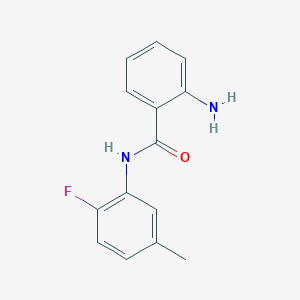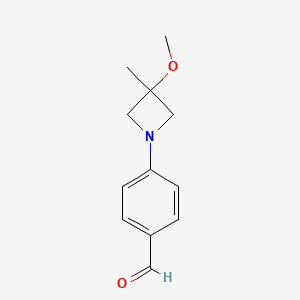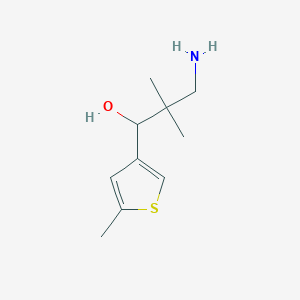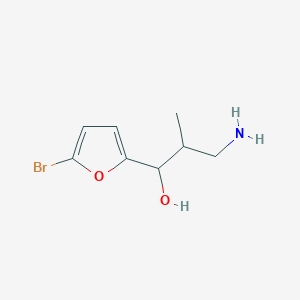
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol is an organic compound with the molecular formula C7H10BrNO2 This compound is characterized by the presence of an amino group, a brominated furan ring, and a hydroxyl group attached to a methylated propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method includes the bromination of furan followed by the introduction of the amino and hydroxyl groups through nucleophilic substitution and reduction reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories equipped with advanced synthesis and purification technologies. The process involves scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The brominated furan ring can be reduced to a non-brominated furan.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of 3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-one.
Reduction: Formation of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol.
Substitution: Formation of 3-Amino-1-(5-substituted-furan-2-yl)-2-methylpropan-1-ol.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the brominated furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol
- 3-Amino-1-(5-chlorofuran-2-yl)-2-methylpropan-1-ol
- 3-Amino-1-(5-iodofuran-2-yl)-2-methylpropan-1-ol
Uniqueness
3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, iodo, and non-halogenated analogs. The bromine atom can enhance the compound’s ability to participate in substitution reactions and affect its biological activity.
Eigenschaften
Molekularformel |
C8H12BrNO2 |
|---|---|
Molekulargewicht |
234.09 g/mol |
IUPAC-Name |
3-amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H12BrNO2/c1-5(4-10)8(11)6-2-3-7(9)12-6/h2-3,5,8,11H,4,10H2,1H3 |
InChI-Schlüssel |
QACYVRXAKCEQRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C(C1=CC=C(O1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one](/img/structure/B13179995.png)
